Tert-butyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-5-hydroxy-3-oxohept-6-enoate
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Overview
Description
Tert-butyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-5-hydroxy-3-oxohept-6-enoate is a complex organic compound with a unique structure that includes a fluorophenyl group, an isopropyl group, and a dihydroindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-5-hydroxy-3-oxohept-6-enoate typically involves multiple steps, including the formation of the indole ring, the introduction of the fluorophenyl group, and the addition of the tert-butyl ester. Common reagents used in these reactions include fluorobenzene, isopropylamine, and tert-butyl alcohol. The reaction conditions often involve the use of catalysts such as palladium or copper, and the reactions are typically carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification methods such as chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-5-hydroxy-3-oxohept-6-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Tert-butyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-5-hydroxy-3-oxohept-6-enoate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of Tert-butyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-5-hydroxy-3-oxohept-6-enoate involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with enzymes and receptors, modulating their activity. The indole moiety may also play a role in binding to biological targets, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate
- Tert-butyl 4-[3-(aminocarbonyl)-1-(4-fluorophenyl)-1H-pyrazol-5-yl]-1-piperidinecarboxylate
- 1-tert-Butyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine
Uniqueness
Tert-butyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-5-hydroxy-3-oxohept-6-enoate is unique due to its combination of functional groups and structural features. The presence of the fluorophenyl group enhances its chemical stability and biological activity, while the indole moiety provides additional binding sites for molecular interactions. This combination of properties makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C28H34FNO4 |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
tert-butyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-yl-2,3-dihydroindol-2-yl]-5-hydroxy-3-oxohept-6-enoate |
InChI |
InChI=1S/C28H34FNO4/c1-18(2)30-24-9-7-6-8-23(24)27(19-10-12-20(29)13-11-19)25(30)15-14-21(31)16-22(32)17-26(33)34-28(3,4)5/h6-15,18,21,25,27,31H,16-17H2,1-5H3/b15-14+ |
InChI Key |
PTRLTBZGRUPTEG-CCEZHUSRSA-N |
Isomeric SMILES |
CC(C)N1C(C(C2=CC=CC=C21)C3=CC=C(C=C3)F)/C=C/C(CC(=O)CC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C)N1C(C(C2=CC=CC=C21)C3=CC=C(C=C3)F)C=CC(CC(=O)CC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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